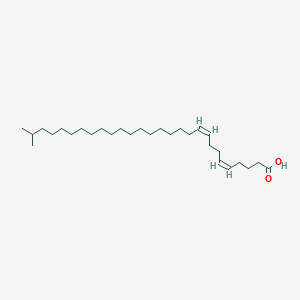
27-Methyl-5,9-octacosadienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
27-Methyl-5,9-octacosadienoic acid (MOA) is a naturally occurring fatty acid found in various marine organisms, including fish and shellfish. MOA has gained significant attention in recent years due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
27-Methyl-5,9-octacosadienoic acid exerts its biological effects through various mechanisms, including the modulation of gene expression, the inhibition of inflammatory cytokines, and the regulation of lipid metabolism. 27-Methyl-5,9-octacosadienoic acid has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation. 27-Methyl-5,9-octacosadienoic acid also inhibits the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by suppressing the activation of nuclear factor-kappa B (NF-κB). 27-Methyl-5,9-octacosadienoic acid also regulates lipid metabolism by reducing the levels of triglycerides and cholesterol in the blood.
Efectos Bioquímicos Y Fisiológicos
27-Methyl-5,9-octacosadienoic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-atherosclerotic effects. 27-Methyl-5,9-octacosadienoic acid has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the activation of NF-κB. 27-Methyl-5,9-octacosadienoic acid has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-atherosclerotic effects by reducing the levels of oxidative stress and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
27-Methyl-5,9-octacosadienoic acid has several advantages for lab experiments, including its natural occurrence in marine organisms, its availability as a dietary supplement, and its potential therapeutic applications in various diseases. However, 27-Methyl-5,9-octacosadienoic acid has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 27-Methyl-5,9-octacosadienoic acid research, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability. Additionally, 27-Methyl-5,9-octacosadienoic acid research can explore its potential applications in the field of nutraceuticals and functional foods.
Conclusion
27-Methyl-5,9-octacosadienoic acid is a naturally occurring fatty acid with potential therapeutic applications in various diseases. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory, anti-cancer, and anti-atherosclerotic effects through various mechanisms. 27-Methyl-5,9-octacosadienoic acid research has several future directions, including the identification of its molecular targets, the development of novel 27-Methyl-5,9-octacosadienoic acid-based drugs, and the investigation of its potential applications in other diseases. 27-Methyl-5,9-octacosadienoic acid research can also focus on the optimization of its synthesis method and the development of new delivery systems to enhance its bioavailability.
Métodos De Síntesis
27-Methyl-5,9-octacosadienoic acid can be synthesized from eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) through a series of chemical reactions. The synthesis involves the conversion of EPA and DHA to 27-hydroxyeicosapentaenoic acid (27-OHEPA) and 27-hydroxydocosahexaenoic acid (27-OHDHA), respectively, followed by the reduction of the hydroxyl group to form 27-Methyl-5,9-octacosadienoic acid.
Aplicaciones Científicas De Investigación
27-Methyl-5,9-octacosadienoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and inflammation. 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. In cardiovascular disease, 27-Methyl-5,9-octacosadienoic acid has been shown to have anti-inflammatory and anti-atherosclerotic effects by reducing the levels of inflammatory cytokines and lipid peroxidation. 27-Methyl-5,9-octacosadienoic acid has also been studied for its potential anti-inflammatory effects in various inflammatory diseases, including arthritis and asthma.
Propiedades
Número CAS |
153081-63-1 |
|---|---|
Nombre del producto |
27-Methyl-5,9-octacosadienoic acid |
Fórmula molecular |
C29H54O2 |
Peso molecular |
434.7 g/mol |
Nombre IUPAC |
(5Z,9Z)-27-methyloctacosa-5,9-dienoic acid |
InChI |
InChI=1S/C29H54O2/c1-28(2)26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29(30)31/h11,13,19,21,28H,3-10,12,14-18,20,22-27H2,1-2H3,(H,30,31)/b13-11-,21-19- |
Clave InChI |
QRBQVYGYVPJGGV-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)CCCCCCCCCCCCCCCC/C=C\CC/C=C\CCCC(=O)O |
SMILES |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
SMILES canónico |
CC(C)CCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)O |
Sinónimos |
27-methyl-5,9-octacosadienoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)
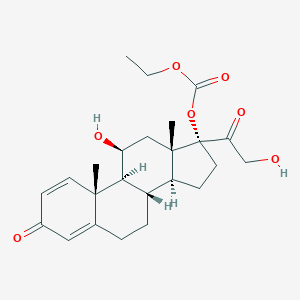
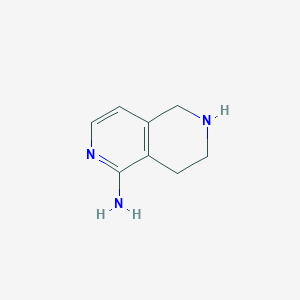
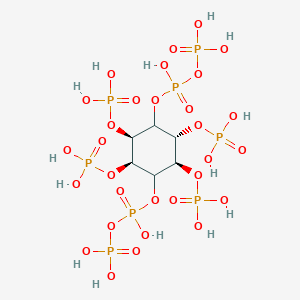
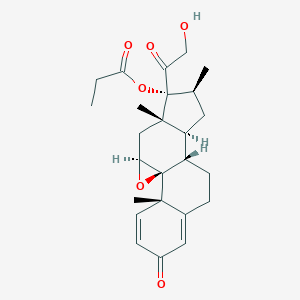
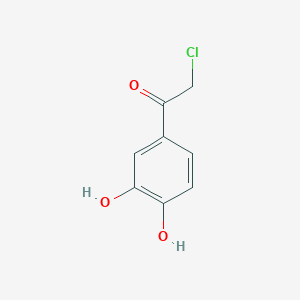
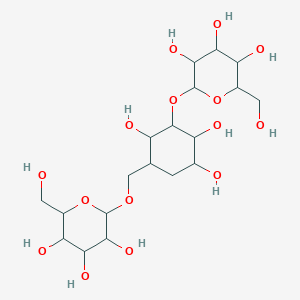
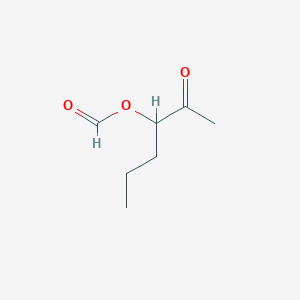
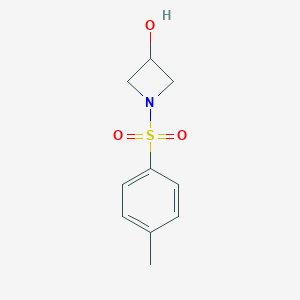
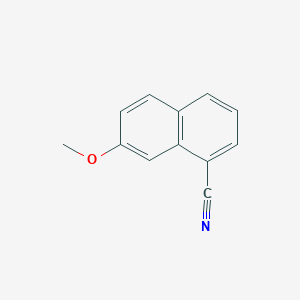
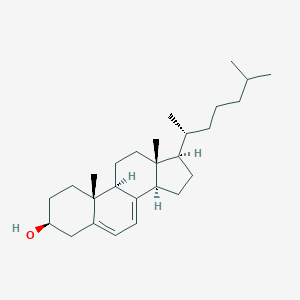
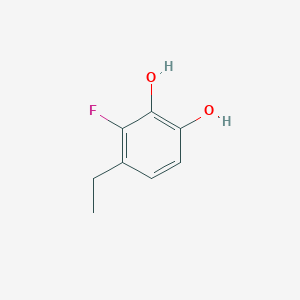
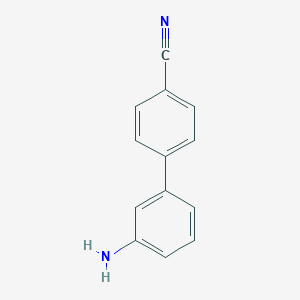
![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)